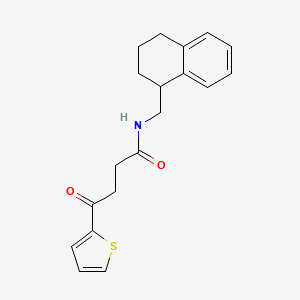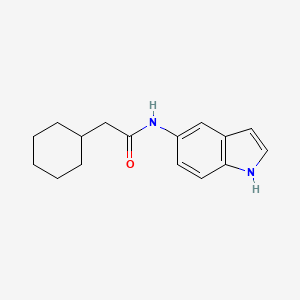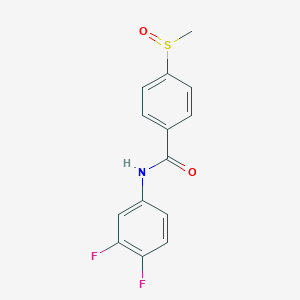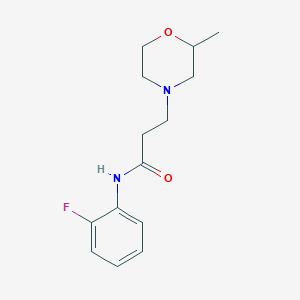
3-(5-Bromopyrimidin-2-yl)oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromopyrimidin-2-yl)oxybenzamide, also known as BPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. BPOB is a small molecule that can be synthesized through various methods and has been shown to have a unique mechanism of action that can be utilized in a variety of experiments.
Wirkmechanismus
3-(5-Bromopyrimidin-2-yl)oxybenzamide has a unique mechanism of action that involves binding to a specific pocket on the MDM2 protein, thereby preventing the interaction between MDM2 and p53. This mechanism has been shown to be selective for MDM2 and does not affect other proteins in the ubiquitin-proteasome pathway.
Biochemical and Physiological Effects:
3-(5-Bromopyrimidin-2-yl)oxybenzamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 3-(5-Bromopyrimidin-2-yl)oxybenzamide has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. These effects make 3-(5-Bromopyrimidin-2-yl)oxybenzamide a potential candidate for the development of novel cancer therapies and anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-Bromopyrimidin-2-yl)oxybenzamide in lab experiments is its selectivity for MDM2, which allows for the specific targeting of the MDM2-p53 interaction. However, one limitation is that 3-(5-Bromopyrimidin-2-yl)oxybenzamide has relatively low solubility in water, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(5-Bromopyrimidin-2-yl)oxybenzamide. One direction is the development of more potent analogs of 3-(5-Bromopyrimidin-2-yl)oxybenzamide that can be used in cancer therapy. Another direction is the investigation of the anti-inflammatory effects of 3-(5-Bromopyrimidin-2-yl)oxybenzamide in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Bromopyrimidin-2-yl)oxybenzamide and its potential applications in other areas of biochemical research.
Synthesemethoden
3-(5-Bromopyrimidin-2-yl)oxybenzamide can be synthesized through a multistep process that involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with N,N-dimethylformamide dimethyl acetal to yield 3-(5-Bromopyrimidin-2-yl)oxybenzamide.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopyrimidin-2-yl)oxybenzamide has been used in various biochemical research applications, including the study of protein-protein interactions and the identification of potential drug targets. 3-(5-Bromopyrimidin-2-yl)oxybenzamide has been shown to selectively inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53, which has implications for cancer research.
Eigenschaften
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-2-7(4-9)10(13)16/h1-6H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQWIYEPZXIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyrimidin-2-yl)oxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)


![N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562701.png)

![[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)
![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)

![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)